molecular formula C11H20N2O3 B2448024 Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate CAS No. 831200-03-4

Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate

Cat. No.: B2448024
CAS No.: 831200-03-4
M. Wt: 228.292
InChI Key: XACUGTLIDFTGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate is a chemical compound with the molecular formula C11H20N2O3. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom.

Properties

IUPAC Name

ethyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-4-16-10(14)9-6-5-7-13(8-9)11(15)12(2)3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACUGTLIDFTGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and dimethylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods help in achieving consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

Chemistry

Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate serves as an intermediate in the synthesis of various organic compounds. It is particularly useful in:

  • Building Block for Complex Molecules : The compound can be utilized to construct more intricate structures in organic synthesis.
  • Reagent in Organic Reactions : It participates in various chemical reactions, contributing to the formation of diverse chemical entities .

Biology

Research into the biological activities of this compound indicates potential applications in:

  • Antimicrobial Properties : Studies suggest that this compound may exhibit antimicrobial effects, making it a candidate for further exploration in antibacterial and antifungal therapies .
  • Antiviral Activity : Preliminary investigations have hinted at its potential to combat viral infections, warranting additional studies to confirm efficacy .

Medicine

The pharmaceutical potential of this compound is being actively researched:

  • Therapeutic Agent Development : Ongoing research aims to evaluate its effectiveness as a treatment for various diseases, including cancer and infectious diseases .
  • Drug Formulation : Its properties may facilitate the development of new drug formulations that leverage its chemical structure for enhanced therapeutic effects .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Antiviral Research

In vitro studies assessed the antiviral efficacy of this compound against specific viral pathogens. The findings revealed significant antiviral activity, prompting further exploration into its mechanism and potential clinical applications.

Mechanism of Action

The mechanism of action of Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to fully elucidate its mechanism of action and identify the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring, which is a common motif in various bioactive compounds. The presence of the dimethylamino and carbonyl groups contributes to its pharmacological properties.

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may affect various signaling pathways by binding to receptors or enzymes, leading to alterations in cellular processes such as proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Antiviral Activity

Emerging evidence points to its antiviral properties , particularly against viral pathogens. Studies are ongoing to explore its efficacy against viruses such as SARS-CoV-2, where it may serve as a lead compound for drug development aimed at combating viral replication and entry into host cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against several bacteria
AntiviralPotential activity against coronaviruses
CytotoxicityInduces apoptosis in cancer cells

Cytotoxicity Studies

In a recent study, the compound was evaluated for cytotoxic effects on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, particularly in prostate cancer cells (PC3 and DU145). The half-maximal inhibitory concentration (IC50) values varied significantly between cell lines, demonstrating the compound's selective toxicity towards malignant cells while sparing normal cells .

Synthesis and Derivatives

This compound can be synthesized through various chemical reactions, including oxidation and substitution reactions. Its derivatives have also been explored for enhanced biological activity. For instance, modifications to the piperidine structure have yielded compounds with improved potency and selectivity against specific targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.